molecular formula C14H18N2O4 B2482764 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide CAS No. 1795301-83-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Cat. No.: B2482764
CAS No.: 1795301-83-5
M. Wt: 278.308
InChI Key: CNHJGACCYJBPDG-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a synthetic compound of interest in medicinal chemistry and pharmacology research, particularly for its potential as a molecular probe. Its structure integrates two privileged heterocyclic scaffolds: a 3,5-dimethylisoxazole and a furan ring, linked through an acetamide group with a methoxyethyl spacer. The 3,5-dimethylisoxazole moiety is a common feature in compounds studied for their inhibitory activity against various enzymes . Specifically, related isoxazole-containing molecules have been investigated as selective inhibitors of the enzyme carbonic anhydrase II (iCA II), a target relevant to conditions such as open-angle glaucoma . The furan heterocycle is also frequently employed in the design of bioactive molecules and can contribute to specific binding interactions. The unique molecular architecture of this compound, especially the methoxyethyl side chain, suggests potential for investigating novel binding modes or pharmacokinetic properties. Researchers may utilize this chemical as a key intermediate in synthetic pathways or as a candidate for high-throughput screening campaigns to uncover new biological activities. It serves as a valuable tool for exploring structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-11(10(2)20-16-9)7-14(17)15-8-13(18-3)12-5-4-6-19-12/h4-6,13H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHJGACCYJBPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound C₁₅H₁₉N₃O₄ 3,5-Dimethylisoxazole; furan-methoxyethyl 329.33 g/mol Not explicitly reported (N/A) -
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide C₁₂H₂₀N₄O₂ Butylamino; 3,5-dimethylisoxazole 276.31 g/mol Synthetic intermediate
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varies Furan-triazole-sulfanyl ~300–350 g/mol Anti-exudative activity (vs. diclofenac)
N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide C₃₅H₃₄ClN₇O₅ Piperidine; tetrahydrofuran; pyridine 669.20 g/mol Kinase inhibition (hypothetical)
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide C₂₉H₃₅N₃O₄ Phenoxy; diphenylhexane backbone 501.61 g/mol Antiviral or protease inhibition
Key Observations:
  • Substituent Impact: The target compound’s furan and methoxyethyl groups may improve solubility compared to analogs with bulky aromatic systems (e.g., quinoline in ).
  • Bioactivity : The anti-exudative activity of furan-triazole analogs suggests that the furan moiety in the target compound could contribute to similar biological effects, though specific data are lacking.

Physicochemical and Crystallographic Properties

  • Crystal Structure : While crystallographic data for the target compound are unavailable, related acetamides (e.g., N-(1,3-benzothiazol-2-yl)acetamide ) exhibit planar acetamide backbones with heterocyclic substituents influencing packing efficiency.
  • Solubility: Methoxyethyl and furan groups likely enhance aqueous solubility compared to analogs with cyclohexyl or naphthalenyl substituents (e.g., N-(2-amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydro-naphthalen-2-yl)acetamide ).

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a novel organic molecule characterized by its unique structural features, including an oxazole ring and a furan moiety. This article explores its biological activities, focusing on antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS Number 2415469-60-0

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets such as enzymes and receptors. The oxazole and furan rings may facilitate binding to active sites, potentially inhibiting enzymatic activity or altering receptor functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxazole and furan structures. For instance, derivatives of similar compounds have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while exhibiting limited effects on Gram-negative strains like Escherichia coli .

In a comparative study involving various derivatives, it was found that compounds with electron-donating substituents exhibited enhanced activity against specific bacterial strains. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

Compound MIC (µg/mL) Target Bacteria
Compound A8Bacillus subtilis
Compound B16Staphylococcus aureus
Compound C32Escherichia coli

Antifungal Activity

The compound's antifungal properties have also been evaluated. Similar oxazole derivatives demonstrated significant antifungal activity against Candida albicans, with mechanisms involving cell cycle arrest at the S and G2/M phases . The structure–activity relationship indicated that modifications in the furan moiety could enhance antifungal efficacy.

Case Studies

  • Case Study on Antibacterial Activity:
    A recent screening of 41 compounds revealed that several derivatives of oxazole exhibited selective antibacterial properties. Among these, one derivative showed an MIC of 8 µg/mL against Bacillus subtilis, indicating promising potential for further development as an antibacterial agent .
  • Case Study on Antifungal Activity:
    In another study focusing on antifungal activity, a related compound demonstrated a potent effect against Candida albicans, significantly inhibiting its growth at concentrations as low as 10 µg/mL. This suggests that modifications to the oxazole structure can yield compounds with enhanced antifungal properties .

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